

Application Note: Quantitative Analysis of Tribosa in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Tribosa

Cat. No.: B1247293

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Introduction

Tribosa is a novel small molecule inhibitor with potential therapeutic applications in oncology. This application note describes a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of **Tribosa** in human plasma. The method has been validated according to the latest FDA guidelines and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring.

Experimental

Materials and Reagents

- **Tribosa** reference standard (purity >99%)
- Internal Standard (IS), e.g., a stable isotope-labeled version of **Tribosa** or a structurally similar compound.
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water

- Human plasma (K2EDTA)

Instrumentation An Agilent 1290 Infinity II LC system coupled to an Agilent 6495 Triple Quadrupole LC/MS system was used for this analysis.

Chromatographic Conditions A summary of the HPLC parameters is provided in Table 1.

Table 1: HPLC Parameters

Parameter	Value
Column	Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Run Time	5.0 min

Mass Spectrometric Conditions The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for **Triboa** and the IS are listed in Table 2.

Table 2: MS/MS Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Fragmentor (V)	Collision Energy (eV)
Triboa	450.2	250.1	200	135	25
IS	455.2	255.1	200	135	25

Protocols

1. Standard and Quality Control (QC) Sample Preparation

- Stock solutions of **Triboa** and IS were prepared in methanol at a concentration of 1 mg/mL.
- Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
- Calibration standards were prepared by spiking blank human plasma with the working standard solutions to achieve concentrations ranging from 1 to 2000 ng/mL.
- QC samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

2. Sample Preparation Protocol A protein precipitation method was employed for sample preparation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method Validation

The method was validated according to FDA guidelines for bioanalytical method validation.[\[4\]](#)

Linearity and Range The calibration curve was linear over the concentration range of 1-2000 ng/mL with a correlation coefficient (r^2) > 0.99.

Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at four concentration levels on three different days.[\[4\]](#)[\[5\]](#)

[6] The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	6.8	105.2	8.5	103.8
LQC	3	4.5	98.7	6.2	101.5
MQC	100	3.1	102.1	4.8	99.6
HQC	1500	2.5	99.3	3.9	100.4

Recovery The extraction recovery of **Triboa** was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the QC levels, ranging from 88% to 95%.

Stability **Triboa** was found to be stable in human plasma under various storage conditions, including short-term bench-top (4 hours), long-term storage at -80°C (30 days), and after three freeze-thaw cycles.

Visualizations

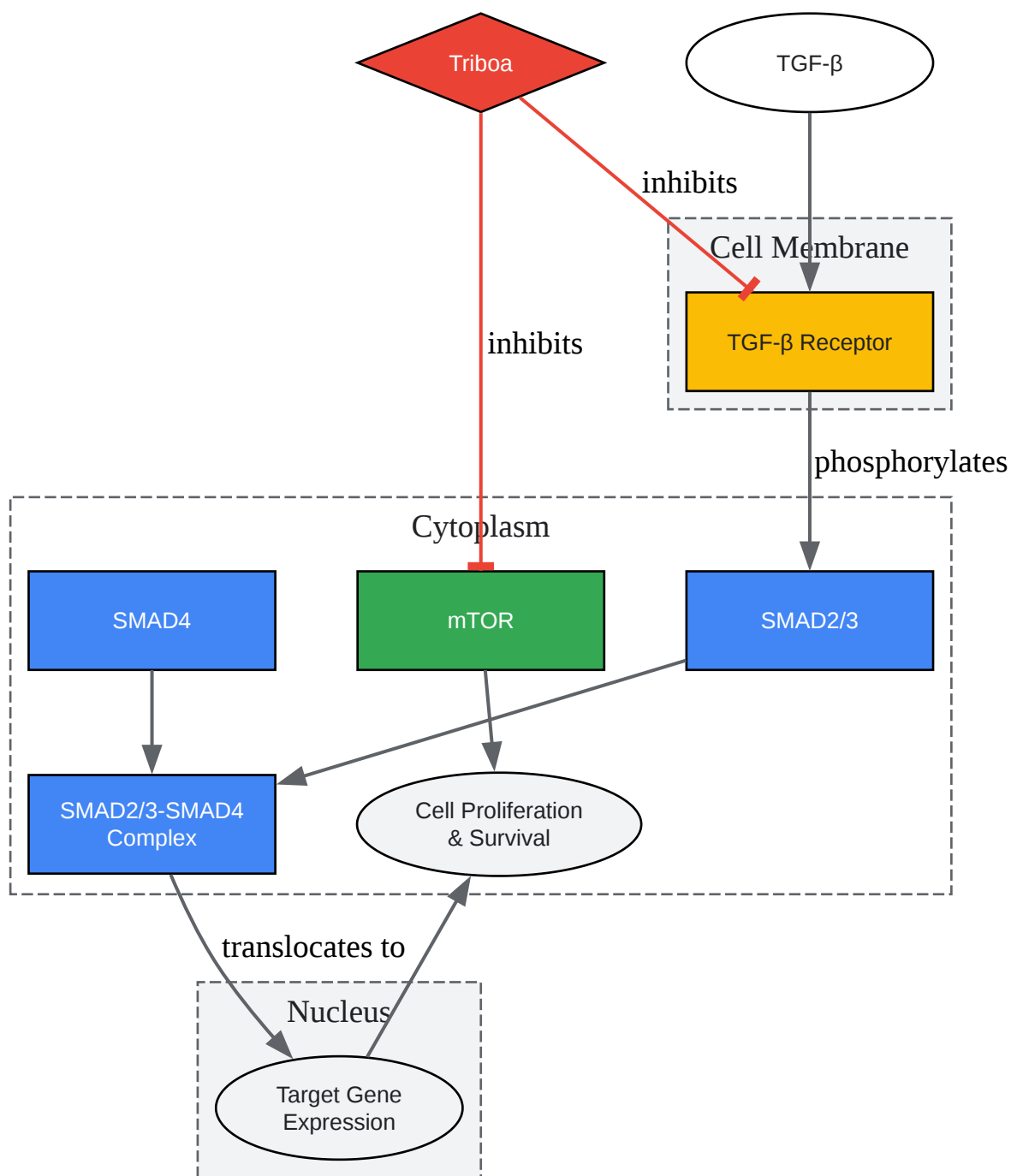
Experimental Workflow



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Caption: Sample preparation and analysis workflow for **Triboa**.

Hypothetical Signaling Pathway of Triboa



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Caption: Hypothetical mechanism of action for **Triboa**.

Conclusion

This application note details a validated HPLC-MS/MS method for the quantification of **Triboa** in human plasma. The method is sensitive, specific, and reliable, making it well-suited for supporting clinical and preclinical studies of **Triboa**. The simple sample preparation procedure allows for high-throughput analysis.

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